Pubeside D
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Overview
Description
Pubeside D is an ent-pimarane-type diterpenoid glycoside isolated from the ethanol extract of Siegesbeckia pubescens Makino . This compound is part of a group of diterpenoids known for their diverse biological activities, including anti-inflammatory, antithrombotic, and immune-suppressive properties .
Preparation Methods
Pubeside D is typically isolated from the aerial parts of Siegesbeckia pubescens Makino using various chromatographic techniques. The process involves the use of silica gel, RP-8, Sephadex LH-20, and preparative high-performance liquid chromatography (Pre-HPLC) . The isolation process is meticulous and requires precise conditions to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Pubeside D undergoes several types of chemical reactions, including oxidation and glycosylation. The compound’s structure features hydroxyl groups that can participate in oxidation reactions, forming carbonyl compounds . Additionally, the glycosidic bond in this compound can be hydrolyzed under acidic conditions, leading to the formation of its aglycone and glucose . Common reagents used in these reactions include oxidizing agents like potassium permanganate and acidic catalysts like hydrochloric acid.
Scientific Research Applications
Pubeside D has been extensively studied for its potential therapeutic applications. In chemistry, it serves as a model compound for studying the reactivity of diterpenoid glycosides . In biology and medicine, this compound exhibits significant anti-inflammatory and antithrombotic activities, making it a candidate for developing new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of Pubeside D involves its interaction with various molecular targets and pathways. The compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes . It also modulates the activity of immune cells, reducing their proliferation and activation . The exact molecular targets of this compound are still under investigation, but it is believed to interact with key signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Pubeside D is structurally similar to other ent-pimarane-type diterpenoids, such as pubeside C and pubeside F . These compounds share a common pimarane skeleton but differ in the number and position of hydroxyl and glycosidic groups . This compound is unique due to its specific hydroxylation pattern and glycosidic linkage, which contribute to its distinct biological activities . Other similar compounds include ent-kaurane diterpenoids, which also exhibit anti-inflammatory and antithrombotic properties .
Properties
Molecular Formula |
C26H42O9 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
(1R,4aS,4bR,7S,10aS)-7-[(1R)-1,2-dihydroxyethyl]-1,4a,7-trimethyl-1-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,4b,5,6,9,10,10a-octahydrophenanthren-3-one |
InChI |
InChI=1S/C26H42O9/c1-24(19(30)12-28)7-6-16-14(8-24)4-5-18-25(2,9-15(29)10-26(16,18)3)13-34-23-22(33)21(32)20(31)17(11-27)35-23/h8,16-23,27-28,30-33H,4-7,9-13H2,1-3H3/t16-,17-,18-,19+,20-,21+,22-,23-,24+,25+,26+/m1/s1 |
InChI Key |
QYXBVSOUROVSDU-SHNINHJWSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(CC(=O)C[C@@]3(C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)[C@H](CO)O |
Canonical SMILES |
CC1(CCC2C(=C1)CCC3C2(CC(=O)CC3(C)COC4C(C(C(C(O4)CO)O)O)O)C)C(CO)O |
Origin of Product |
United States |
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